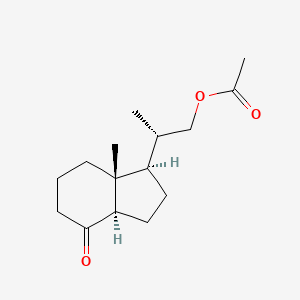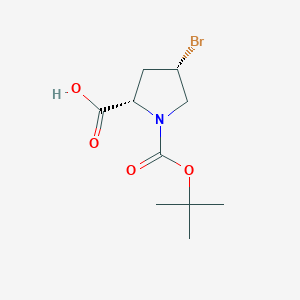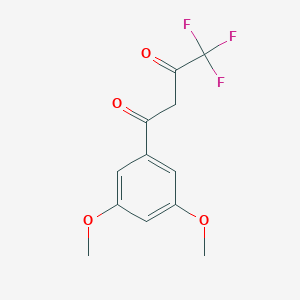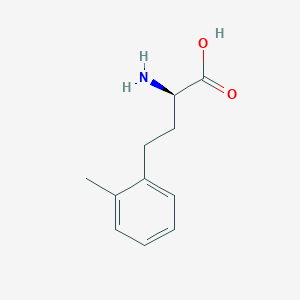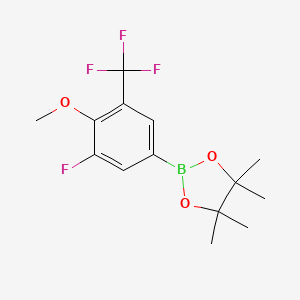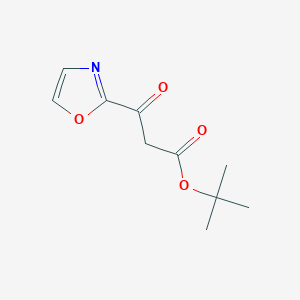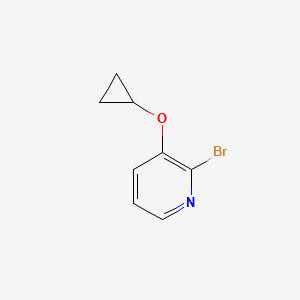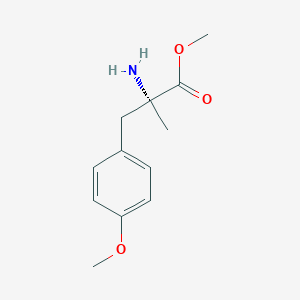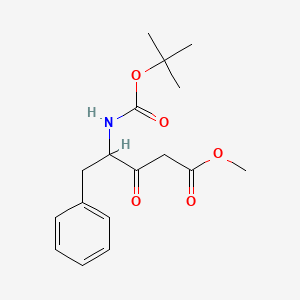
Methyl g-(Boc-amino)-b-oxo-benzenepentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl g-(Boc-amino)-b-oxo-benzenepentanoate is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a keto group, and a benzene ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as methyl 4-oxo-4-phenylbutanoate and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Formation of the Final Compound: The protected amino group is then introduced into the methyl 4-oxo-4-phenylbutanoate through a nucleophilic substitution reaction, forming methyl g-(Boc-amino)-b-oxo-benzenepentanoate.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions for Boc Removal: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, methyl g-(Boc-amino)-b-oxo-benzenepentanoate is used as an intermediate for the preparation of more complex molecules. Its stability and reactivity make it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize peptide-based drugs. The Boc-protected amino group allows for selective deprotection and subsequent coupling reactions, facilitating the construction of peptide chains.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate helps streamline the production process, ensuring high purity and yield of the final product.
Mecanismo De Acción
The mechanism by which methyl g-(Boc-amino)-b-oxo-benzenepentanoate exerts its effects is primarily through its reactivity in chemical reactions. The Boc-protected amino group can be selectively deprotected, allowing for subsequent reactions with various electrophiles. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.
Comparación Con Compuestos Similares
Similar Compounds
Methyl g-(Cbz-amino)-b-oxo-benzenepentanoate: Similar structure but with a carbobenzyloxy (Cbz) protecting group instead of Boc.
Methyl g-(Fmoc-amino)-b-oxo-benzenepentanoate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Methyl g-(Boc-amino)-b-oxo-benzenepentanoate is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This property makes it particularly useful in peptide synthesis, where selective deprotection is essential. In contrast, Cbz and Fmoc groups require different deprotection conditions, which may not be as mild or selective.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and the pharmaceutical industry. Its unique properties, particularly the stability and reactivity of the Boc-protected amino group, make it an invaluable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(14(19)11-15(20)22-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKZVTSVPKOTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
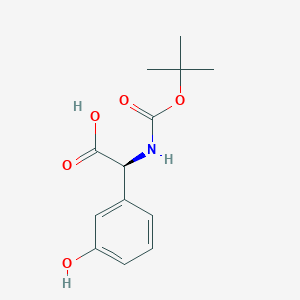
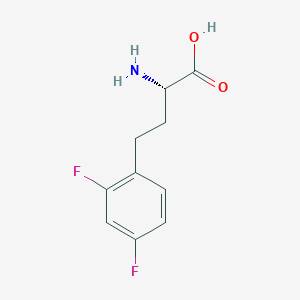
![[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-](/img/structure/B8097260.png)
![cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride](/img/structure/B8097264.png)
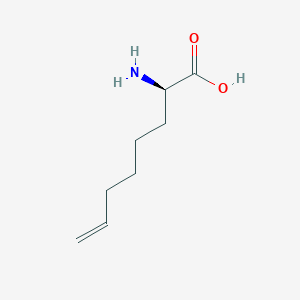
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B8097269.png)
